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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Benzofurylboronic acid is a versatile synthetic intermediate that holds significant

importance in the fields of organic chemistry and medicinal chemistry. As a member of the

boronic acid class of compounds, it is most notably utilized in palladium-catalyzed cross-

coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon

bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction

of complex molecular architectures, including biaryl and heteroaryl structures that are prevalent

in many pharmaceutical agents and functional materials.

The benzofuran moiety is a privileged scaffold in drug discovery, appearing in a wide array of

biologically active compounds with diverse therapeutic properties. Consequently, 2-
benzofurylboronic acid serves as a key building block for the synthesis of novel benzofuran-

containing molecules. Its applications extend to its potential as a β-lactamase inhibitor, offering

a potential strategy to combat antibiotic resistance. This technical guide provides a detailed

overview of the structure, properties, synthesis, and applications of 2-benzofurylboronic acid,

complete with experimental protocols and graphical representations of key chemical processes.

Chemical Structure and Formula
2-Benzofurylboronic acid consists of a benzofuran ring system where a boronic acid group (-

B(OH)₂) is attached at the 2-position.
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Chemical Formula: C₈H₇BO₃[1][2][3]

Structure:

Physicochemical Properties
A summary of the key quantitative data for 2-Benzofurylboronic acid is presented in the table

below for easy reference and comparison.

Property Value Reference

Molecular Weight 161.95 g/mol [1][2][3]

CAS Number 98437-24-2 [1][2][4]

Appearance
White to light yellow crystalline

powder
[5]

Melting Point 114-116 °C [1][2][6]

Solubility Soluble in water [2][6]

pKa 6.22 ± 0.30 (Predicted) [2][6]

Experimental Protocols
Synthesis of 2-Benzofurylboronic Acid
This protocol describes a general method for the synthesis of 2-benzofurylboronic acid
starting from benzofuran.

Materials:

Benzofuran

n-Butyllithium (n-BuLi) in hexanes

Triisopropyl borate

Tetrahydrofuran (THF), anhydrous
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Hexane, anhydrous

Hydrochloric acid (HCl), 2 N aqueous solution

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Syringes

Separatory funnel

Rotary evaporator

Procedure:

Dissolve benzofuran (1.0 eq) in anhydrous THF in a round-bottom flask under an inert

atmosphere (e.g., argon or nitrogen).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.2 eq) dropwise to the stirred solution.

Stir the reaction mixture at -78 °C for 1 hour.

Add triisopropyl borate (1.2 eq) dropwise to the mixture at -78 °C.

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

Quench the reaction by adding 2 N aqueous HCl until the pH of the aqueous layer is

approximately 5.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of

THF).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator to yield the crude 2-benzofurylboronic acid.

The product can be further purified by recrystallization if necessary.

Characterization of 2-Benzofurylboronic Acid
The synthesized 2-benzofurylboronic acid can be characterized using standard analytical

techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the aromatic protons of the benzofuran ring and a broad singlet for the hydroxyl protons

of the boronic acid group. The chemical shifts will be influenced by the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the

eight carbon atoms of the benzofuran ring.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the

molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands

for O-H stretching of the boronic acid group and C=C and C-O stretching of the benzofuran

ring.

Suzuki-Miyaura Cross-Coupling Reaction using 2-
Benzofurylboronic Acid
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 2-
benzofurylboronic acid with an aryl halide to synthesize a 2-arylbenzofuran.

Materials:

2-Benzofurylboronic acid (1.2 eq)
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Aryl halide (e.g., aryl bromide) (1.0 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

Solvent (e.g., toluene, 1,4-dioxane, or DME/water mixture)

Round-bottom flask or reaction vial

Reflux condenser

Magnetic stirrer

Inert atmosphere setup (argon or nitrogen)

Procedure:

To a dry reaction vessel, add the aryl halide, 2-benzofurylboronic acid, base, and

palladium catalyst.

Evacuate and backfill the vessel with an inert gas three times.

Add the degassed solvent(s) to the reaction mixture.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

reaction is complete (monitored by TLC or GC-MS).

Cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 2-

arylbenzofuran.
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β-Lactamase Inhibition Assay
This protocol outlines a general method to screen 2-benzofurylboronic acid for its inhibitory

activity against β-lactamase enzymes using a chromogenic substrate like nitrocefin.

Materials:

β-lactamase enzyme

2-Benzofurylboronic acid (test inhibitor)

Nitrocefin (chromogenic substrate)

Assay buffer (e.g., phosphate buffer, pH 7.0)

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of 2-benzofurylboronic acid in a suitable solvent (e.g., DMSO).

Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

In a 96-well plate, add a fixed amount of β-lactamase enzyme to each well.

Add the different concentrations of 2-benzofurylboronic acid to the respective wells.

Include a control well with no inhibitor.

Pre-incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature

(e.g., 10 minutes at 25 °C).

Initiate the reaction by adding a solution of nitrocefin to each well.

Immediately measure the absorbance at a specific wavelength (e.g., 490 nm for nitrocefin

hydrolysis) in kinetic mode for a set period (e.g., 30-60 minutes).
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The rate of nitrocefin hydrolysis is proportional to the enzyme activity. Calculate the

percentage of inhibition for each concentration of 2-benzofurylboronic acid by comparing

the reaction rates in the presence and absence of the inhibitor.

The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%)

can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations
The following diagrams illustrate key processes involving 2-benzofurylboronic acid.

Starting Materials

Reaction Steps Product

Benzofuran

Lithiationn-BuLi

Triisopropyl borate

Borylation Hydrolysis 2-Benzofurylboronic
acid

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Benzofurylboronic acid.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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